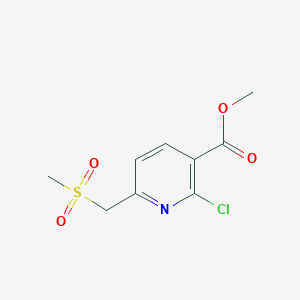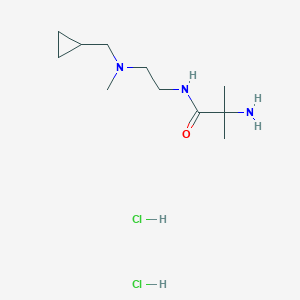
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a dihydrochloride salt form, enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride typically involves multiple steps:
Formation of the Intermediate Amine: The initial step involves the reaction of cyclopropylmethylamine with methylamine under controlled conditions to form the intermediate amine.
Amidation Reaction: The intermediate amine is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the amide to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-amino-N-cyclohexyl-N-methylbenzylamine
- 2-amino-N-methylbenzamide
- 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Uniqueness
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is unique due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C11H25Cl2N3O |
|---|---|
分子量 |
286.24 g/mol |
IUPAC名 |
2-amino-N-[2-[cyclopropylmethyl(methyl)amino]ethyl]-2-methylpropanamide;dihydrochloride |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-11(2,12)10(15)13-6-7-14(3)8-9-4-5-9;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H |
InChIキー |
FVIDQAMLWDYVLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NCCN(C)CC1CC1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)

![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
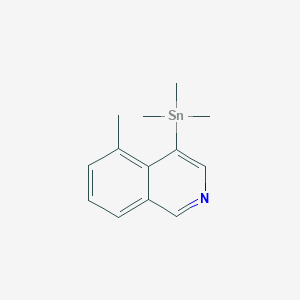
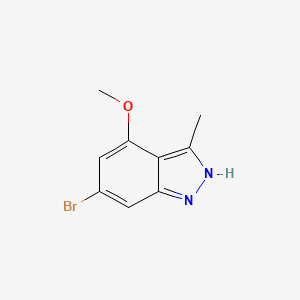
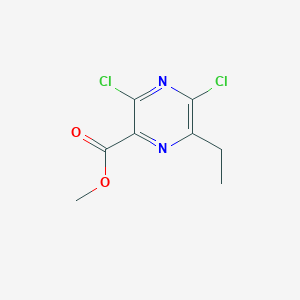
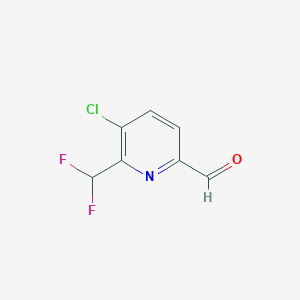
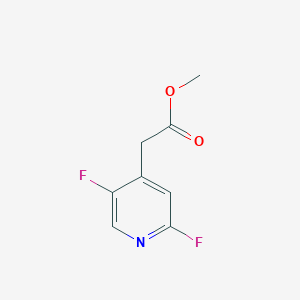


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
